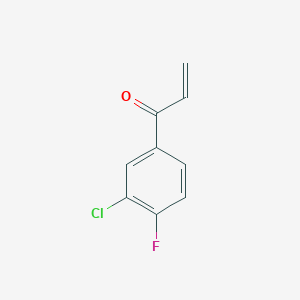

1-(3-Chloro-4-fluorophenyl)prop-2-en-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-Chloro-4-fluorophenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-(3-Chloro-4-fluorophenyl)prop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 3-chloro-4-fluoroacetophenone with benzaldehyde in the presence of a base such as sodium hydroxide in methanol. The reaction typically proceeds at room temperature and yields the desired chalcone after purification by silica gel column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve high yield and purity on an industrial scale.

Análisis De Reacciones Químicas

Types of Reactions

1-(3-Chloro-4-fluorophenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation, nitration, or sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Electrophilic substitution reactions typically use reagents like halogens (Cl2, Br2), nitric acid (HNO3), or sulfuric acid (H2SO4).

Major Products

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Saturated ketones or alcohols.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1-(3-Chloro-4-fluorophenyl)prop-2-en-1-one serves as a scaffold for developing novel pharmacological agents. Its structure allows for modifications that can enhance bioactivity against various diseases.

Antimicrobial Activity

Research has demonstrated that derivatives of prop-2-en-1-one exhibit significant antimicrobial properties. For instance, studies have shown that certain analogues can inhibit the growth of pathogenic fungi such as Candida albicans and Aspergillus species, making them potential candidates for antifungal therapies .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. A study indicated that specific derivatives could inhibit neutrophilic superoxide production and elastase release, which are critical in inflammatory responses. The most potent compounds showed IC50 values as low as 6.52 μM, highlighting their potential in treating inflammatory diseases .

Synthesis of Novel Compounds

The synthetic versatility of this compound allows chemists to create a wide array of derivatives with tailored biological activities.

Chalcone Derivatives

Chalcones derived from this compound have been synthesized and evaluated for various biological activities. Modifications at different positions on the chalcone scaffold can lead to enhanced potency against specific targets, including cancer cells and microorganisms .

Case Study 1: Antifungal Activity

In a study focusing on the antifungal properties of chalcone derivatives, researchers synthesized a series of 1-substituted-3-aryl prop-2-en-1-one analogues. The results demonstrated that certain modifications significantly improved antifungal activity, with IC50 values indicating effective inhibition against Candida albicans and other fungi .

| Compound | Structure | IC50 (μM) | Activity |

|---|---|---|---|

| Compound 13 | [Structure] | 8.1 | High antifungal activity |

| Compound 12 | [Structure] | 30.7 | Moderate antifungal activity |

| Compound 16 | [Structure] | 10.8 | High antifungal activity |

Case Study 2: Anti-inflammatory Effects

Another study evaluated the anti-inflammatory properties of various derivatives of this compound. The findings suggested that modifications at the aryl positions could lead to significant reductions in neutrophilic superoxide production, indicating potential therapeutic applications in treating inflammatory diseases .

| Compound | Structure | IC50 (μM) | Inhibition Effect |

|---|---|---|---|

| Compound 14 | [Structure] | 6.52 | Strong inhibition |

| Compound 15 | [Structure] | >50 | Weak inhibition |

Mecanismo De Acción

The mechanism of action of 1-(3-Chloro-4-fluorophenyl)prop-2-en-1-one involves its interaction with biological targets, such as enzymes or receptors. The compound’s α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles in biological systems. This interaction can inhibit enzyme activity or disrupt cellular processes, leading to its observed biological effects .

Comparación Con Compuestos Similares

Similar Compounds

1-(3-Chloro-4-fluorophenyl)ethanone: Similar structure but lacks the α,β-unsaturated carbonyl system.

1-(3-Chloro-4-fluorophenyl)propan-1-one: Similar structure but with a saturated carbonyl system.

1-(3-Chloro-4-fluorophenyl)but-2-en-1-one: Similar structure but with an extended carbon chain.

Uniqueness

1-(3-Chloro-4-fluorophenyl)prop-2-en-1-one is unique due to its α,β-unsaturated carbonyl system, which imparts distinct reactivity and biological activity compared to its saturated analogs. This structural feature allows it to participate in Michael addition reactions and other nucleophilic attacks, making it a valuable compound in synthetic and medicinal chemistry.

Actividad Biológica

1-(3-Chloro-4-fluorophenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has attracted significant attention in the field of medicinal chemistry due to its diverse biological activities. Chalcones are known for their potential as therapeutic agents due to their ability to interact with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a chalcone framework, which consists of two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. The presence of chlorine and fluorine substituents enhances its lipophilicity and biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in various metabolic pathways, including proteases that are critical for viral replication .

- Antimicrobial Activity : It exhibits potent antimicrobial properties against various pathogens, likely due to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes .

- Anticancer Activity : Studies have demonstrated that this compound can induce apoptosis in cancer cells by stabilizing microtubules and disrupting cell cycle progression .

Pharmacological Effects

The pharmacological effects of this compound include:

- Antiviral Effects : Research indicates that chalcone derivatives can inhibit the replication of viruses such as SARS-CoV and MERS-CoV through enzyme inhibition mechanisms .

- Anticancer Properties : The compound has been evaluated for its antiproliferative effects in various cancer cell lines, showing significant IC50 values indicative of its potency against breast cancer cells (MCF-7) and other types .

- Antimicrobial Activity : The compound has demonstrated antibacterial effects against several strains, including Staphylococcus aureus and Bacillus subtilis .

Case Studies

Several studies have highlighted the biological activities of this compound:

-

Antiviral Study : A study involving a library of chalcone derivatives found that certain compounds, including this compound, effectively inhibited the 3CL Pro enzyme critical for coronavirus replication. The binding affinities were comparable to established antiviral drugs .

Compound Target Binding Affinity (kcal/mol) IC50 (μM) This compound 3CL Pro -7.0 11.4 Other Chalcones M Pro -8.0 35.85 -

Anticancer Activity : In vitro studies on MCF-7 breast cancer cells revealed that the compound exhibited an IC50 value significantly lower than many conventional chemotherapeutics, indicating strong antiproliferative effects .

Compound Cell Line IC50 (nM) This compound MCF-7 33 CA-4 (reference) MCF-7 3.9

Propiedades

IUPAC Name |

1-(3-chloro-4-fluorophenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFO/c1-2-9(12)6-3-4-8(11)7(10)5-6/h2-5H,1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDOSNYOGNDJXEQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)C1=CC(=C(C=C1)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.